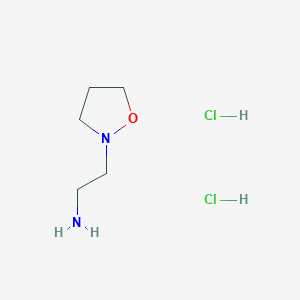

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2-Oxazolidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2460749-81-7 . It has a molecular weight of 189.08 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of oxazolidines, which are derivatives of the parent oxazolidine, are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis

The InChI code for the compound is 1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H . This indicates that the compound has a five-membered heterocyclic ring structure .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . This could be one of the reasons why their basicity is rarely discussed .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 189.08 .Scientific Research Applications

Drug Development

Oxazolidin-2-ones derivatives, which include “2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride”, are a significant class of heterocyclic compounds. They have attracted attention in various areas of drug development for their antibacterial activity .

Fine Chemicals

These compounds are also used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Pesticides and Herbicides

Oxazolidin-2-ones derivatives have found applications as pesticides and herbicides . They can be used to control pests and unwanted plants, contributing to the increase in agricultural productivity.

Evans Auxiliaries in Chiral Synthesis

In chemistry, oxazolidin-2-ones are useful as Evans auxiliaries, which are used for chiral synthesis . The acid chloride substrate reacts with the oxazolidinone to form an imide. Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .

Domino Annulation/Mannich Reactions

Oxazolidin-2-ones derivatives can be used in metal-free domino annulation/Mannich reactions . These reactions are a type of multicomponent reactions (MCRs), which are convergent reactions, where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product .

Transition Metal-Catalyzed Cascade Reactions

These compounds can also be used in transition metal-catalyzed cascade reactions . Cascade reactions are sequences of reactions where each reaction takes place consecutively without isolation of intermediates .

One-Pot Asymmetric Azaelectrocyclization

Oxazolidin-2-ones derivatives can be used in one-pot asymmetric azaelectrocyclization . This is a type of reaction where a substrate is converted into a product containing a new ring .

Mechanism of Action

Target of Action

It is known that oxazolidinones, a class of compounds to which this compound belongs, primarily target the protein synthesis machinery of cells . They inhibit protein synthesis by interacting with the ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .

Mode of Action

2-(1,2-Oxazolidin-2-yl)ethanamine dihydrochloride, as an oxazolidinone derivative, likely interacts with its targets by inhibiting protein synthesis. This is achieved by binding to the ribosome and interfering with the early step of protein synthesis that involves the binding of N-formylmethionyl-tRNA . This interaction disrupts the normal function of the ribosome, leading to a halt in protein synthesis.

Biochemical Pathways

By inhibiting protein synthesis, it disrupts the normal functioning of cells, leading to a variety of downstream effects .

Result of Action

Given its likely mode of action, it can be inferred that this compound disrupts normal cellular function by inhibiting protein synthesis . This disruption can lead to a variety of effects, depending on the specific proteins that are affected.

Safety and Hazards

Future Directions

While specific future directions for 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride are not mentioned in the search results, it’s worth noting that oxazolidinones are being researched for their potential uses in various fields . For example, new oxazolidinone-based antibacterial agents are under active clinical investigation .

properties

IUPAC Name |

2-(1,2-oxazolidin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNWBOMQDJFXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)

![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)

![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)